molecular formula C22H20N2O7S2 B2579468 N-[2,2-bis(benzenesulfonyl)ethenyl]-4-ethoxy-2-nitroaniline CAS No. 702647-90-3

N-[2,2-bis(benzenesulfonyl)ethenyl]-4-ethoxy-2-nitroaniline

Cat. No.: B2579468
CAS No.: 702647-90-3
M. Wt: 488.53
InChI Key: XTTOWJJBQDIPMN-UHFFFAOYSA-N
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Description

N-[2,2-bis(benzenesulfonyl)ethenyl]-4-ethoxy-2-nitroaniline is an organic compound characterized by its complex structure, which includes benzenesulfonyl groups, an ethoxy group, and a nitroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-bis(benzenesulfonyl)ethenyl]-4-ethoxy-2-nitroaniline typically involves multi-step organic reactions. One common method includes the electrophilic aromatic substitution reactions, where the benzenesulfonyl groups are introduced to the ethylene backbone, followed by nitration and ethoxylation steps . The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and bases for subsequent steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[2,2-bis(benzenesulfonyl)ethenyl]-4-ethoxy-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative .

Mechanism of Action

The mechanism by which N-[2,2-bis(benzenesulfonyl)ethenyl]-4-ethoxy-2-nitroaniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes . The exact pathways and targets depend on the specific application and context of use .

Properties

IUPAC Name

N-[2,2-bis(benzenesulfonyl)ethenyl]-4-ethoxy-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O7S2/c1-2-31-17-13-14-20(21(15-17)24(25)26)23-16-22(32(27,28)18-9-5-3-6-10-18)33(29,30)19-11-7-4-8-12-19/h3-16,23H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTOWJJBQDIPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC=C(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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